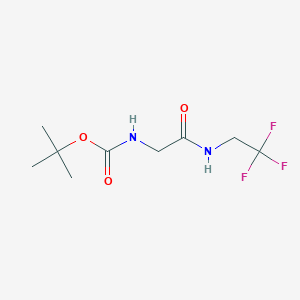
Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate can be synthesized through a multistep process starting from 2,2,2-trifluoroethylamine.Molecular Structure Analysis
The molecular formula of this compound is C9H15F3N2O3 . The molecular weight is 256.22 .Chemical Reactions Analysis
This compound is an intermediate in organic synthesis and polymerization .Physical and Chemical Properties Analysis
This compound is a relatively stable compound that is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a melting point of 138-140°C and a boiling point of 408.7°C at 760 mmHg. The predicted boiling point is 352.5±42.0 °C and the predicted density is 1.209±0.06 g/cm3 . The predicted pKa is 11.18±0.46 .Applications De Recherche Scientifique
Chemical Synthesis and Intermediate Applications
Synthesis of Advanced Chemical Compounds : Tert-butyl carbamate derivatives, including those with trifluoroethyl groups, play a crucial role as intermediates in the synthesis of complex chemical structures. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a key intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Role in Photoredox-Catalyzed Reactions : Photoredox-catalyzed amination of specific compounds with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, demonstrates its application in creating novel chemical structures under mild conditions. This method facilitates the assembly of various chemical entities, showcasing the utility of tert-butyl carbamate derivatives in synthetic organic chemistry (Wang et al., 2022).
Synthetic Intermediate in Asymmetric Reactions : The compound has been used as a building block in asymmetric aldol reactions to create optically active compounds. Such syntheses are pivotal in developing novel protease inhibitors, demonstrating its application in creating enantiomerically pure compounds in drug synthesis (Ghosh, Cárdenas, & Brindisi, 2017).
Formation of Carbamates for Glycoconjugates : Tert-butyl carbamates are crucial for glycosylative transcarbamylation, transforming them into anomeric 2-deoxy-2-amino sugar carbamates. This reaction is significant for generating unnatural glycopeptide building blocks, highlighting its role in the synthesis of novel glycoconjugates (Henry & Lineswala, 2007).
Utilization in Chiral Analysis : The compound has been involved in chiral-phase capillary gas chromatography for amino acid enantiomer analysis. This application is crucial for the rapid separation and analysis of amino acid enantiomers, demonstrating its utility in analytical chemistry (Abe et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)13-4-6(15)14-5-9(10,11)12/h4-5H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMUNGIIVQNAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
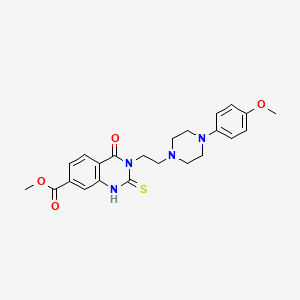

![ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2982640.png)

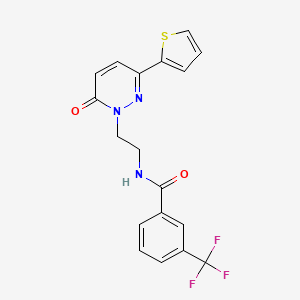
![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide](/img/structure/B2982643.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2982644.png)
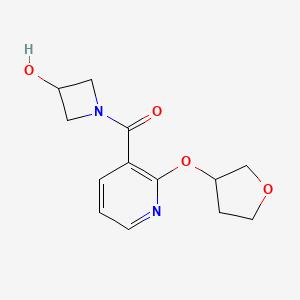
![3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2982651.png)
![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)
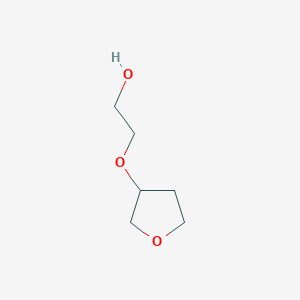
![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)
![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)
